N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide
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Description
N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Computational Analysis
One of the primary applications of N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide involves crystallography and computational studies. Bülbül et al. (2015) prepared a similar compound through the heating of an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline. The compound was characterized using IR spectroscopy, SEM, and single crystal X-ray diffraction techniques. Theoretical calculations were also used to investigate the crystal structure, demonstrating the compound's potential in structural analysis and materials science (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).
Antiepileptic Activity
Another significant application is in the domain of pharmacology, where compounds derived from this compound have been studied for their antiepileptic properties. Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. The study revealed that specific derivatives significantly increased seizure latency in male mice, indicating potential antiepileptic benefits (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).
Antimicrobial and Antifungal Activities
Compounds incorporating the this compound structure have also shown promising results in antimicrobial and antifungal studies. Patel and Dhameliya (2010) synthesized derivatives that underwent facile condensation with aromatic aldehydes to yield compounds with significant antibacterial and antifungal activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
HIV Integrase Inhibition
In virology, novel derivatives of this compound have been explored for their HIV integrase inhibitory activity. Wadhwa et al. (2019) synthesized and tested a series of novel derivatives in vitro against HIV-1 integrase. The study identified several analogues demonstrating significant inhibition of strand transfer by HIV-1 integrase, providing a new avenue for anti-HIV drug development (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).
Anticancer and Antioxidant Activities
Furthermore, the compound's derivatives have shown potential in anticancer and antioxidant activities. For instance, Gudipati, Anreddy, and Manda (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and assessed their efficacy against various cancer cell lines and antioxidant properties, highlighting the versatility of this compound's derivatives in therapeutic applications (Gudipati, Anreddy, & Manda, 2011).
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-10(2)26(24,25)12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXFIOJMPREOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.